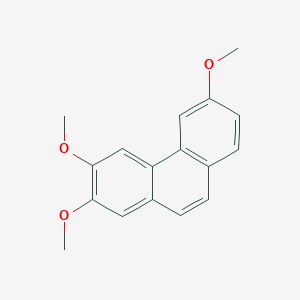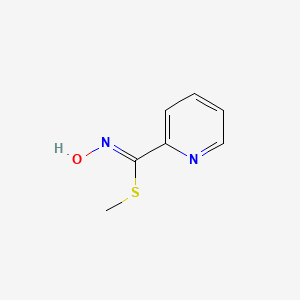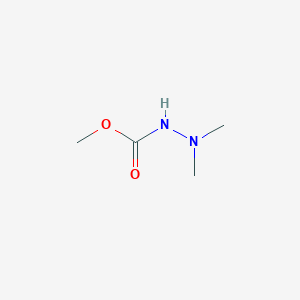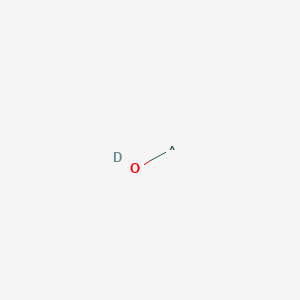
Methyl radical, hydroxy-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(~2~H)Hydroxymethyl is a chemical compound that features a hydroxymethyl group (-CH₂OH) attached to a hydrogen atom. This compound is significant in various chemical reactions and industrial processes due to its reactivity and versatility. The hydroxymethyl group is a common functional group in organic chemistry, often involved in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for preparing (~2~H)Hydroxymethyl involves the reaction of formaldehyde with active C-H and N-H bonds. For example, the reaction of formaldehyde with acetaldehyde produces pentaerythritol, a compound containing multiple hydroxymethyl groups . Another method involves the use of silylmethyl Grignard reagents, which react with ketones to form hydroxymethylated products .
Industrial Production Methods
In industrial settings, the hydroxymethylation of acetaldehyde with formaldehyde is a well-established process. This reaction is used to produce pentaerythritol, which is an important intermediate in the manufacture of alkyd resins, varnishes, and explosives . The process typically involves the use of catalysts and controlled reaction conditions to ensure high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(~2~H)Hydroxymethyl undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, Grignard reagents, and oxidizing agents such as potassium permanganate or chromium trioxide . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of (~2~H)Hydroxymethyl can produce formaldehyde or formic acid, while its reduction can yield methanol .
Wissenschaftliche Forschungsanwendungen
(~2~H)Hydroxymethyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (~2~H)Hydroxymethyl exerts its effects involves the interaction of the hydroxymethyl group with various molecular targets. In biological systems, hydroxymethylation can modify DNA and proteins, affecting their function and activity . The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the stability and reactivity of molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (~2~H)Hydroxymethyl include:
Hydroxyethyl: Contains a -CH₂CH₂OH group.
Aminomethyl: Contains a -CH₂NH₂ group.
Hydroxymethylfurfural: Contains a -CH₂OH group attached to a furan ring.
Uniqueness
(~2~H)Hydroxymethyl is unique due to its simple structure and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable intermediate in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
58456-46-5 |
|---|---|
Molekularformel |
CH3O |
Molekulargewicht |
32.040 g/mol |
InChI |
InChI=1S/CH3O/c1-2/h2H,1H2/i2D |
InChI-Schlüssel |
CBOIHMRHGLHBPB-VMNATFBRSA-N |
Isomerische SMILES |
[2H]O[CH2] |
Kanonische SMILES |
[CH2]O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
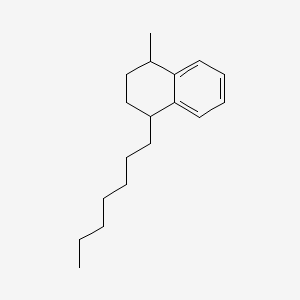

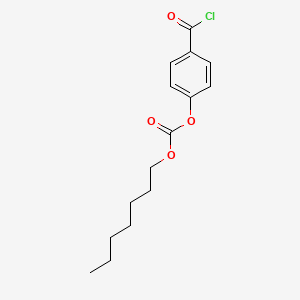
![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)

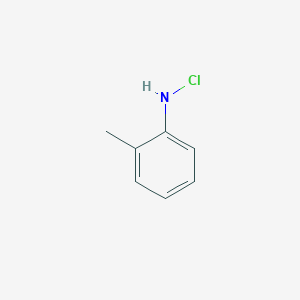
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)


